alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride

Description

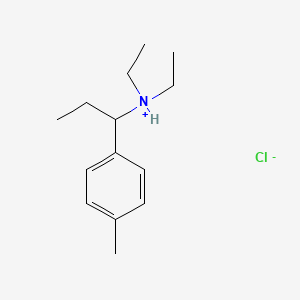

alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride is a quaternary ammonium salt characterized by a benzylamine backbone substituted with a para-methyl group and triethylamine moieties at the alpha and nitrogen positions. Its molecular formula is C₁₃H₂₂ClN (calculated molecular weight: 227.78 g/mol). The compound’s structure combines aromatic and aliphatic features, making it relevant in pharmaceutical research, particularly in drug formulations targeting neurotransmitter systems or as a surfactant in organic synthesis.

Properties

CAS No. |

73728-69-5 |

|---|---|

Molecular Formula |

C14H24ClN |

Molecular Weight |

241.80 g/mol |

IUPAC Name |

diethyl-[1-(4-methylphenyl)propyl]azanium;chloride |

InChI |

InChI=1S/C14H23N.ClH/c1-5-14(15(6-2)7-3)13-10-8-12(4)9-11-13;/h8-11,14H,5-7H2,1-4H3;1H |

InChI Key |

FVBNDSJRDAAUCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)[NH+](CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[1-(4-methylphenyl)propyl]azanium chloride typically involves the reaction of diethylamine with 1-(4-methylphenyl)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of diethyl-[1-(4-methylphenyl)propyl]azanium chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[1-(4-methylphenyl)propyl]azanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in water or ethanol, potassium cyanide in water, or sodium thiolate in ethanol.

Major Products Formed

Oxidation: The major products include the corresponding N-oxide or other oxidized derivatives.

Reduction: The major products are the reduced amine or alkane derivatives.

Substitution: The major products are the substituted derivatives where the chloride ion is replaced by the nucleophile.

Scientific Research Applications

Diethyl-[1-(4-methylphenyl)propyl]azanium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism of action of diethyl-[1-(4-methylphenyl)propyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride with five related compounds:

Key Findings and Implications

The allyloxy group in 4-Allyloxy-N,N,3,5-tetraethylbenzylamine HCl introduces steric hindrance and reactivity, making it suitable for polymerization or surfactant applications .

Pharmacological Activity :

- Thonzylamine hydrochloride (C₁₆H₂₁ClN₄O) acts as an antihistamine due to its pyrimidinyl and methoxybenzyl moieties, which stabilize interactions with histamine receptors . In contrast, the target compound’s ethyl groups may favor interactions with adrenergic or dopaminergic receptors.

Synthetic Utility :

- Triethylamine hydrochloride (C₆H₁₆ClN) is widely used as a proton scavenger in organic synthesis. The target compound’s benzylamine core expands its utility in asymmetric catalysis or chiral resolution .

Electron-Donating vs. Electron-Withdrawing Groups: The para-methoxy group in p-Methoxy-N,alpha-dimethylphenethylamine HCl (C₁₁H₁₇NO·HCl) increases electron density on the aromatic ring, enhancing binding to serotonin receptors. Conversely, the para-methyl group in the target compound offers moderate electron donation, balancing receptor affinity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.